molecular formula C10H6ClIS B12552728 Thiophene, 5-chloro-2-iodo-3-phenyl- CAS No. 143203-11-6

Thiophene, 5-chloro-2-iodo-3-phenyl-

Cat. No.: B12552728
CAS No.: 143203-11-6
M. Wt: 320.58 g/mol
InChI Key: IWQFCGVRGJPGKM-UHFFFAOYSA-N
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Description

Thiophene, 5-chloro-2-iodo-3-phenyl- is a derivative of thiophene, a sulfur-containing heterocyclic compound Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves various condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods . Specifically, for 5-chloro-2-iodo-3-phenylthiophene, a multi-step synthesis might involve halogenation and cross-coupling reactions. The use of catalysts such as palladium or nickel is common in these processes .

Industrial Production Methods

Industrial production of thiophene derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining efficiency .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 5-chloro-2-iodo-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Thiophene, 2-chloro-5-iodo-3-phenyl-
  • Thiophene, 5-bromo-2-iodo-3-phenyl-
  • Thiophene, 5-chloro-2-iodo-4-phenyl-

Uniqueness

Thiophene, 5-chloro-2-iodo-3-phenyl- is unique due to the specific positioning of the chlorine, iodine, and phenyl groups, which can significantly influence its reactivity and applications. The combination of these substituents can lead to unique electronic properties, making it valuable in material science and organic electronics .

Properties

CAS No.

143203-11-6

Molecular Formula

C10H6ClIS

Molecular Weight

320.58 g/mol

IUPAC Name

5-chloro-2-iodo-3-phenylthiophene

InChI

InChI=1S/C10H6ClIS/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H

InChI Key

IWQFCGVRGJPGKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)Cl)I

Origin of Product

United States

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